molecular formula C40H40N10O8S2 B610851 PROTAC Sirt2 Degrader-1 CAS No. 2098487-75-1

PROTAC Sirt2 Degrader-1

Cat. No. B610851
M. Wt: 852.94
InChI Key: GRYRXFYWVDWPQY-UHFFFAOYSA-N
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Description

PROTAC Sirt2 Degrader-1 is a potent proteolysis targeting chimera (PROTAC) that acts as a Sirt2 degrader . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase . It shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 .


Synthesis Analysis

The formation of PROTAC Sirt2 Degrader-1 involves a Cu (I)-catalyzed cycloaddition of a thalidomide-derived azide to an alkynylated inhibitor . This thalidomide-derived azide and the highly versatile linking strategy can be readily adapted to alkynylated ligands of other targets .


Molecular Structure Analysis

The molecular structure of PROTAC Sirt2 Degrader-1 is complex, involving a combination of the unique features of the sirtuin rearranging ligands (SirReals) as highly potent and isotype-selective Sirt2 inhibitors with thalidomide, a bona fide cereblon ligand .


Chemical Reactions Analysis

The chemical reactions involved in the action of PROTAC Sirt2 Degrader-1 are complex. The PROTAC binds to the target protein and E3 ligase to form a ternary complex, marking the target protein with the label of ubiquitination .

Scientific Research Applications

Development of PROTAC Based on Sirtuin Rearranging Ligands

A novel PROTAC was developed by combining Sirtuin Rearranging Ligands (SirReals) as Sirt2 inhibitors with thalidomide. This led to the selective degradation of Sirt2 in HeLa cells, resulting in microtubule network hyperacetylation and enhanced process elongation. This represents the first instance of chemically induced degradation of an epigenetic eraser protein (Schiedel et al., 2017).

Application in Cancer Therapy

PROTAC technology, including PROTAC Sirt2 Degrader-1, has shown potential in cancer therapy. It operates via ubiquitination of target proteins through the ubiquitin-proteasome system, impacting tumor growth. Clinical trials for prostate and breast cancer treatment have demonstrated encouraging results, furthering enthusiasm in this research field (Qi et al., 2021).

Emerging Therapeutics for Hematologic Malignancies

PROTACs, including PROTAC Sirt2 Degrader-1, are emerging as novel therapeutics in the treatment of hematologic malignancies. Their unique mechanism of action, targeting "undruggable" proteins and mutant proteins with improved selectivity, makes them superior to conventional small molecule inhibitors. Some PROTACs have shown unprecedented efficacy in degrading various oncogenic proteins and are advancing through various stages of clinical development (He et al., 2020).

Simultaneous Inhibition of SIRT2 Activities

A new SIRT2 inhibitor, developed using PROTAC strategy, successfully degrades SIRT2, leading to simultaneous inhibition of its deacetylase and defatty-acylase activities in living cells. This compound showcases the advantage of PROTACs in completely eradicating an enzyme and its activity in biological settings (Hong et al., 2020).

High-Throughput Screening Strategy

Native mass spectrometry has been utilized to predict the efficacy of PROTACs, including PROTAC Sirt2 Degrader-1. This label-free technique monitors the formation of ternary E3-PROTAC-protein of interest complexes, detecting various intermediate species and revealing preferentially formed combinations. It's positioned as a high-throughput screening strategy during the development of new PROTACs (Beveridge et al., 2020).

Future Directions

The future of PROTACs like Sirt2 Degrader-1 is promising. They are gaining attention as a differentiated therapeutic modality with the potential for oral dosing in the clinic . The field is poised to pursue targets that were previously considered 'undruggable’ . Furthermore, PROTACs are being tested for the regulation of various cancer epigenetic targets, potentially providing new directions and methods for cancer treatment .

properties

IUPAC Name

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYRXFYWVDWPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC Sirt2 Degrader-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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